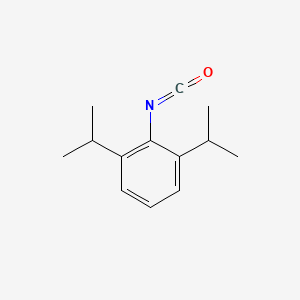

2,6-Diisopropylphenyl isocyanate

Descripción

Overview of Aryl Isocyanates in Contemporary Chemistry

Aryl isocyanates are a class of organic compounds containing the isocyanate functional group (–N=C=O) attached to an aromatic ring. First discovered by Wurtz in 1848, isocyanates have become essential building blocks in a wide range of chemical applications. nih.govpatsnap.com They are highly reactive electrophiles that readily react with nucleophiles, a characteristic that underpins their extensive use in synthesis. rsc.org

In contemporary chemistry, aryl isocyanates are fundamental for the production of polyurethanes, which are used in everything from foams and elastomers to coatings and adhesives. patsnap.com Beyond polymer science, they are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov Their reactivity is harnessed in various transformations, including multicomponent reactions to form complex molecules like amides, sulfonyl ureas, and various heterocyclic compounds such as hydantoins and quinazolinones. rsc.orgnih.gov The synthesis of isocyanates can be achieved through several methods, including the large-scale phosgenation of amines or the thermal decomposition of urethanes. nih.govpatsnap.com Modern methods also include the oxidation of isonitriles and rearrangements of carboxylic acid derivatives. organic-chemistry.org

Significance of Steric Hindrance in 2,6-Diisopropylphenyl Isocyanate

The defining feature of this compound is the substantial steric bulk imparted by the two isopropyl groups positioned ortho to the isocyanate functionality. This steric hindrance profoundly influences the molecule's reactivity and is the key to its most significant applications. The bulky substituents effectively shield the reactive isocyanate group, modulating its electrophilicity compared to less hindered aryl isocyanates. paint.org

This steric protection is particularly exploited in the field of organometallic chemistry and catalysis. This compound is a critical precursor for the synthesis of one of the most widely used N-heterocyclic carbene (NHC) ligands, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174), commonly known as IPr. beilstein-journals.orgbeilstein-journals.orgnih.gov The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms of the NHC are crucial for stabilizing the carbene itself and the resulting metal complexes. beilstein-journals.org This steric shielding enhances the stability of catalysts, often leading to improved performance in challenging cross-coupling reactions and olefin metathesis. beilstein-journals.orgnih.gov The synthesis of the IPr ligand precursor, an imidazolium (B1220033) salt, often starts from 2,6-diisopropylaniline (B50358), which is then elaborated through several steps, one of which can involve the use of the isocyanate itself or related derivatives. beilstein-journals.orgmdpi.com

Historical Context of this compound in Synthetic Methodologies

While isocyanates have been known since the 19th century, the specific application of this compound in advanced synthetic methodologies is a more recent development. Its prominence rose significantly with the explosion of research into N-heterocyclic carbenes as ligands for transition metal catalysts. beilstein-journals.org

A landmark moment for the compound was the work by Huang and Nolan, first reported in 1999, who introduced the 2,6-diisopropylphenyl group onto an imidazolylidene backbone in their search for bulky NHC ligands for palladium-catalyzed cross-coupling reactions. beilstein-journals.org The resulting carbene, IPr, derived from precursors synthesized using 2,6-diisopropylaniline or its derivatives like the isocyanate, proved to be exceptionally effective. beilstein-journals.orgnih.gov

Since this pioneering work, IPr has become a commonplace ligand in organometallic chemistry, often replacing traditional phosphine (B1218219) ligands. beilstein-journals.org Consequently, this compound has solidified its role as a key building block for this and related sterically demanding ligands. beilstein-journals.orgiucr.org Its use is central to synthetic routes that aim to construct the 1,3-bis(2,6-diisopropylphenyl)imidazolium (IPr) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) (SIPr) frameworks, which are the precursors to the free carbene ligands. beilstein-journals.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |

| 1,3-bis(2,6-diisopropylphenyl)imidazolium (IPr salt) |

| 1,3-bis(2,6-diisopropylphenyl)imidazolinium (SIPr salt) |

| 2,6-Diisopropylaniline |

| This compound |

| Amides |

| Benzene |

| Carboxylic acid |

| Hydantoins |

| Isocyanates |

| N-heterocyclic carbenes (NHCs) |

| Phosphines |

| Polyurethanes |

| Quinazolinones |

| Sulfonyl ureas |

Structure

3D Structure

Propiedades

IUPAC Name |

2-isocyanato-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUFNKALUGDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051959 | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28178-42-9 | |

| Record name | 2-Isocyanato-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28178-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-isocyanato-1,3-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3446A37P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Mechanistic Pathways for 2,6 Diisopropylphenyl Isocyanate

Established Synthetic Routes to 2,6-Diisopropylphenyl Isocyanate Precursors

The principal precursor for the synthesis of this compound is 2,6-diisopropylaniline (B50358). wikipedia.org This aniline (B41778) derivative is a colorless liquid at room temperature and serves as the starting point for various synthetic transformations. wikipedia.org

The most conventional and widely employed method for the production of isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). wikipedia.orgpharmaceutical-networking.com This process, known as phosgenation, proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org In the case of this compound, the reaction is as follows:

Reaction Scheme: (CH₃)₂CH]₂C₆H₃NH₂ + COCl₂ → [(CH₃)₂CH]₂C₆H₃NCO + 2 HCl 2,6-Diisopropylaniline + Phosgene → this compound + Hydrogen Chloride

Due to the high toxicity and hazardous nature of phosgene, stringent safety measures are imperative in this synthetic approach. wikipedia.orgnwo.nl The industry has both liquid-phase and gas-phase phosgenation processes. nih.gov The liquid-phase method can be further divided into techniques such as salt phosgenation and direct phosgenation. nih.gov

Concerns over the safety of phosgene have driven the development of alternative, phosgene-free routes to isocyanates. nwo.nlresearchgate.netnih.gov These methods aim to provide safer and more environmentally benign pathways.

One notable phosgene-free route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate (B1207046) to yield the isocyanate. google.com For the synthesis of aryl isocyanates, this can be adapted from the corresponding diamine, which is first converted to a bis(formamide). google.com

Another significant phosgene-free approach is the reductive carbonylation of nitroaromatics. nwo.nl This can be achieved using homogeneous palladium catalyst systems to convert nitro compounds directly into carbamates, which are then pyrolyzed to the isocyanate. nwo.nl

The "urea method" and the "dimethyl carbonate method" are other non-phosgene routes that proceed through a carbamate intermediate which is then thermally decomposed to the isocyanate. nih.gov Additionally, rearrangement reactions such as the Curtius, Schmidt, and Lossen rearrangements can produce isocyanates from acyl azides, carboxylic acids, and hydroxamic acids, respectively. wikipedia.org

This compound can be used in the preparation of 2,6-diisopropylphenyl-carbodiimide. sigmaaldrich.comsigmaaldrich.com The reverse reaction, the formation of isocyanates from carbodiimides, is also known, particularly through the decarboxylation of carbodiimides using phosphine (B1218219) oxide catalysts. wikipedia.org

Reaction Mechanisms Involving the Isocyanate Moiety

The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by nucleophiles. vaia.comlibretexts.org The steric hindrance provided by the two isopropyl groups in this compound influences its reactivity but does not prevent its participation in characteristic isocyanate reactions.

Nucleophilic addition is a fundamental reaction of isocyanates. vaia.comlibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate which then rearranges.

General Nucleophilic Addition Mechanism: R-N=C=O + Nu-H → R-NH-C(=O)-Nu

Common nucleophiles that react with isocyanates include alcohols, amines, and water. wikipedia.org

Reaction with Alcohols: Forms urethanes (carbamates). wikipedia.orgvaia.com

Reaction with Amines: Forms ureas. wikipedia.org

Reaction with Water: Initially forms a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. wikipedia.org

The reaction can be catalyzed by either acid or base. In base-promoted reactions, the nucleophile is deprotonated to a more reactive form. libretexts.org In acid-catalyzed reactions, the isocyanate oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Table of Nucleophilic Addition Products with this compound

| Nucleophile | Product Class |

|---|---|

| Alcohol (R'-OH) | Urethane (B1682113) |

| Amine (R'₂NH) | Urea (B33335) |

Isocyanates can undergo [2+2] cycloaddition reactions with alkenes to form β-lactams (2-azetidinones). researchtrends.net This type of reaction is a pericyclic process involving the formation of a four-membered ring. libretexts.orgslideshare.net The stereochemistry of the reaction is dictated by whether the process is thermal or photochemical. libretexts.org

The reaction of chlorosulfonyl isocyanate (CSI) with alkenes is a well-studied example of a [2+2] cycloaddition. researchtrends.net The mechanism can be either concerted or stepwise, proceeding through a diradical intermediate, particularly with electron-rich alkenes. researchtrends.net While specific studies on [2+2] cycloadditions involving this compound are less common, the general principles apply.

Furthermore, isocyanates can participate in [2+2+2] cycloaddition reactions. For instance, the nickel-catalyzed enantioselective [2+2+2] cycloaddition of two molecules of an isocyanate with an allene (B1206475) can produce dihydropyrimidine-2,4-diones. nih.gov Rhodium-catalyzed [2+2+2] cycloadditions between alkenyl isocyanates and alkynes have also been developed to synthesize indolizinones and quinolizinones. nih.gov

[2+3] Cycloaddition Reactions

[2+3] Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In this reaction, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgchesci.com The isocyanate group, with its C=N and C=O double bonds, can act as a dipolarophile. These reactions are concerted, pericyclic processes, and their regioselectivity is governed by frontier molecular orbital (FMO) theory. mdpi.com

The reaction involves the combination of a 4π-electron system (the 1,3-dipole) with a 2π-electron system (the dipolarophile). chesci.com Common 1,3-dipoles include nitrones, azides, and nitrile oxides. uchicago.edu When reacting with an isocyanate like this compound, the C=N bond is typically the reactive partner for the cycloaddition.

For instance, the reaction of an azide (B81097) with an alkyne is a well-known 1,3-dipolar cycloaddition that forms a triazole. youtube.com Similarly, nitrones react with alkenes to yield isoxazolidines. mdpi.com While specific examples involving this compound are not extensively documented in the literature, its participation as a dipolarophile in such reactions is mechanistically plausible. The bulky 2,6-diisopropylphenyl group would be expected to exert significant steric influence on the transition state, potentially favoring the formation of one regioisomer over another. The stereochemistry of the reaction is typically retained from the dipolarophile. frontiersin.org

The general mechanism for a 1,3-dipolar cycloaddition is a concerted process where the new bonds are formed simultaneously, passing through a cyclic transition state. wikipedia.org The use of catalysts, such as copper in the azide-alkyne cycloaddition (a "click reaction"), can significantly accelerate the reaction and control regioselectivity. youtube.com

Isocyanurate Formation and Oligomerization Pathways

Isocyanates can undergo self-addition reactions to form dimers, trimers, and higher oligomers. researchgate.net The most common and stable of these is the cyclic trimer, known as an isocyanurate (a 1,3,5-triazine-2,4,6-trione). nih.govutwente.nl This trimerization is a crucial reaction in the polyurethane industry to produce polyisocyanurate (PIR) foams with enhanced thermal stability. nih.gov

The formation of isocyanurates from aromatic isocyanates is often catalyzed by nucleophilic species. nih.gov The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the electrophilic carbon of the isocyanate group. nih.gov This forms an anionic intermediate that subsequently attacks two more isocyanate molecules in a stepwise manner, ultimately leading to the formation of the stable six-membered isocyanurate ring and regeneration of the catalyst. nih.gov

The reaction can be catalyzed by various compounds, including carboxylates like potassium acetate. nih.gov Computational studies have shown that for carboxylate-catalyzed trimerization, the carboxylate itself may be a precatalyst, reacting with the isocyanate to form a more nucleophilic deprotonated amide species which is the true active catalyst. nih.gov The bulky 2,6-diisopropylphenyl groups on the isocyanate would influence the rate and efficiency of this cyclotrimerization.

Higher-molecular-weight oligomers beyond the trimer can also form, which can affect the physical properties of the resulting polymer, such as viscosity. nsf.gov Control over the reaction conditions and catalyst choice is therefore critical to selectively produce the desired isocyanurate trimer.

Urea and Biuret (B89757) Formation through Hydroamination Reactions

The reaction of isocyanates with amines, a hydroamination reaction, is a fundamental process that leads to the formation of substituted ureas. mdpi.comresearchgate.net This reaction is typically very rapid due to the high nucleophilicity of amines. mdpi.com The initial step involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer from the amine to the isocyanate nitrogen.

If a primary amine (R-NH₂) is used with this compound, an N,N'-disubstituted urea is formed. With a secondary amine (R₂NH), a trisubstituted urea is the product. This reaction can often proceed under catalyst-free and mild conditions. researchgate.net

The urea product still contains N-H bonds, which can react further with another isocyanate molecule, especially in the presence of excess isocyanate. This subsequent reaction leads to the formation of a biuret. mdpi.comresearchgate.net This biuret formation creates a branch point in polymerization, leading to cross-linked networks. mdpi.com The formation of biurets can be controlled by managing the stoichiometry of the reactants. google.com Iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, allowing for selective formation of either ureas or biurets by modifying the reaction conditions. mdpi.com

The general pathway for hydroamination is as follows:

Urea Formation: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

Biuret Formation: R-NH-C(=O)-NH-R' + R-N=C=O → R-NH-C(=O)-N(R')-C(=O)-NH-R

Computational Chemistry and Mechanistic Elucidation of this compound Reactions

Computational chemistry provides powerful tools to investigate the complex reaction mechanisms of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights into reaction energetics, transition state structures, and the dynamic behavior of reacting systems.

DFT Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules and to calculate reaction pathways and energies. nih.gov For isocyanate reactions, DFT can be employed to model the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. mdpi.commdpi.com

DFT calculations have been instrumental in elucidating the mechanisms of urethane and isocyanurate formation. For example, studies on the reaction of phenyl isocyanate with alcohols have used DFT to compare different proposed mechanisms, such as those involving one or two alcohol molecules in the transition state, to determine the most energetically favorable pathway. mdpi.com These studies can calculate the activation barriers (the energy of the transition state relative to the reactants), providing a quantitative measure of reaction kinetics. researchgate.netthermofisher.com

For the trimerization of aromatic isocyanates catalyzed by acetate, DFT calculations have revealed that the reaction proceeds through several intermediates and transition states. The free energy differences between these states indicate which pathways are most likely to occur. nih.gov Such calculations can predict whether a reaction is thermodynamically or kinetically controlled. While specific DFT studies on this compound are not abundant, the principles and findings from studies on similar aromatic isocyanates like phenyl isocyanate or toluene (B28343) diisocyanate are largely transferable. mdpi.comnih.gov The steric and electronic effects of the diisopropylphenyl group could be explicitly modeled to predict its specific reactivity.

Below is a table summarizing representative DFT-calculated energy barriers for key isocyanate reactions, derived from studies on model systems.

| Reaction | Model System | Catalyst/Conditions | Calculated Activation Energy (kJ/mol) | Reference Finding |

|---|---|---|---|---|

| Urethane Formation | Phenyl Isocyanate + 1-Propanol | Isocyanate Excess (THF) | 62.6 | Allophanate is an intermediate in a two-step mechanism. mdpi.com |

| Urethane Formation | Phenyl Isocyanate + Methanol | Nitrogen-based catalysts | Significantly lowered (>100 kJ/mol) | Catalysts drastically reduce the reaction barrier. mdpi.com |

| Isocyanurate Formation | Aromatic Isocyanate + Acetate | Intramolecular pathway | ~12 (Free energy difference between pathways) | Multiple plausible pathways can coexist for amide formation. nih.gov |

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nsf.gov While DFT is excellent for static energy calculations and reaction pathways, MD provides a dynamic picture of molecular interactions, solvent effects, and large-scale conformational changes. nih.gov

The application of MD simulations to isocyanate systems is an emerging field. mdpi.com A major challenge has been the development of accurate force fields—the set of parameters that describe the potential energy of the system—that can correctly model the reactive nature of the isocyanate group. nih.govacs.org

Despite these challenges, MD simulations have been used to study the vapor-liquid equilibrium of isocyanates, which is crucial for understanding their physical properties. nsf.govacs.org In the context of reactivity, MD can be used to:

Simulate the diffusion of reactants in a solvent.

Study the formation of pre-reaction complexes.

Investigate the role of the solvent in stabilizing intermediates and transition states.

Model the growth of polymer chains in oligomerization reactions.

For a sterically hindered molecule like this compound, MD simulations could provide valuable insights into how the bulky isopropyl groups affect the approach of reactants and the conformational dynamics of the resulting products and intermediates. As force fields for reactive systems improve, MD will become an increasingly important tool for elucidating the complex reaction pathways of isocyanates. nih.gov

Spectroscopic Characterization of Reaction Intermediates (e.g., IR, NMR)

Spectroscopic methods are essential for identifying the products and intermediates formed during the reactions of this compound. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful techniques for this purpose.

Infrared (IR) Spectroscopy: The isocyanate group has a very strong and characteristic absorption band in the IR spectrum, typically appearing around 2250-2275 cm⁻¹. nih.gov The disappearance of this peak is a clear indicator that the isocyanate has reacted. The formation of reaction products gives rise to new characteristic peaks. For example:

Urea: C=O stretch (amide I band) around 1630-1680 cm⁻¹ and N-H bending around 1550-1640 cm⁻¹.

Biuret: Multiple C=O stretching bands. mdpi.com

Isocyanurate: C=O stretching around 1680 cm⁻¹ and ring vibrations around 1460 cm⁻¹ and 766 cm⁻¹. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the atoms in a molecule. For reactions of this compound, NMR can be used to track the disappearance of reactant signals and the appearance of product signals. rsc.org For instance, the formation of a urea introduces a new N-H proton signal in the ¹H NMR spectrum, and the carbon of the newly formed carbonyl group will appear in a characteristic region of the ¹³C NMR spectrum. researchgate.net Advanced 2D NMR techniques like COSY can be used to establish connectivity between protons and confirm the structure of complex intermediates and products. rsc.org

| Compound/Functional Group | Spectroscopic Technique | Characteristic Signal/Peak (Approximate) | Reference |

|---|---|---|---|

| Isocyanate (-NCO) | IR | ~2270 cm⁻¹ (strong, sharp stretch) | nih.gov |

| Urea (R-NH-CO-NH-R') | IR | ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) | mdpi.com |

| Isocyanurate Ring | IR | ~1681 cm⁻¹ (C=O stretch), ~1460 cm⁻¹ & ~766 cm⁻¹ (ring vibrations) | nsf.gov |

| This compound | ¹³C NMR | Signals for aromatic carbons, isopropyl carbons, and the isocyanate carbon (~129 ppm) | nih.gov |

| Allophanate Intermediate | ¹H NMR | Distinct signals for protons in different chemical environments, confirmed by COSY. | rsc.org |

Catalytic Applications and Transformations of 2,6 Diisopropylphenyl Isocyanate

Organocatalysis in 2,6-Diisopropylphenyl Isocyanate Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. In the context of this compound, organocatalysts have been instrumental in promoting specific transformations that are otherwise difficult to achieve.

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread application as organocatalysts. Their ability to act as strong nucleophiles and activate a variety of substrates makes them particularly well-suited for reactions involving isocyanates.

The cyclotrimerization of isocyanates to form isocyanurates is a synthetically important transformation, as isocyanurates are widely used in the polymer and coatings industries. N-Heterocyclic carbenes have been identified as highly efficient catalysts for this reaction. acs.orgnih.gov Specifically, 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) has demonstrated remarkable catalytic activity in the cyclotrimerization of various isocyanates, including this compound. acs.orgnih.gov The bulky 2,6-diisopropylphenyl groups on the NHC catalyst are thought to play a crucial role in preventing catalyst deactivation and promoting the desired cyclotrimerization pathway.

The general mechanism for the NHC-catalyzed cyclotrimerization of isocyanates is believed to involve the nucleophilic attack of the NHC on the isocyanate to form a zwitterionic intermediate. This intermediate then reacts with two more molecules of isocyanate in a stepwise manner to form the six-membered isocyanurate ring and regenerate the NHC catalyst.

Table 1: NHC-Catalyzed Cyclotrimerization of Isocyanates

| Catalyst | Isocyanate Substrate | Product | Reference |

| 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) | Various isocyanates | Isocyanurates | acs.orgnih.gov |

N-Heterocyclic Carbene (NHC) Catalysis

Dimerization to Uretdiones

In addition to cyclotrimerization, NHCs can also catalyze the dimerization of isocyanates to form uretdiones (1,3-diazetidine-2,4-diones). The outcome of the reaction, whether cyclotrimerization or dimerization, can often be controlled by the choice of NHC catalyst, the isocyanate substrate, and the reaction conditions. The steric bulk of the isocyanate plays a significant role; for instance, the dimerization of more sterically hindered isocyanates is often favored. The mechanism for dimerization is thought to proceed through a similar zwitterionic intermediate as in cyclotrimerization, but the reaction terminates after the addition of a second isocyanate molecule.

Lewis base catalysis involves the donation of an electron pair from a Lewis base to an acceptor molecule, thereby activating it towards a subsequent reaction. princeton.edu In the context of isocyanate chemistry, Lewis bases can activate the isocyanate group, making it more susceptible to nucleophilic attack. While specific examples detailing Lewis base catalysis with this compound are not as extensively documented as NHC catalysis in the provided search results, the general principles of Lewis base catalysis are applicable. princeton.edunih.gov For instance, tertiary amines and phosphines can act as Lewis basic catalysts in reactions involving isocyanates. The interaction between the Lewis base and the electrophilic carbon of the isocyanate group increases its reactivity.

Transition Metal-Catalyzed Reactions of this compound

Transition metal catalysis offers a versatile platform for a wide range of chemical transformations, including those involving isocyanates. Palladium, in particular, has been a workhorse in cross-coupling reactions. libretexts.orgwikipedia.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org While the direct cross-coupling of this compound itself is not a commonly reported transformation, the isocyanate functionality can be a precursor to other groups that do participate in such reactions. More directly, isocyanides, which can be related to isocyanates, are known to participate in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.netrsc.org For example, palladium catalysts are used in the cross-coupling of azides with isocyanides to produce unsymmetrical carbodiimides. rsc.org

A key mechanistic step in many palladium-catalyzed reactions is the migratory insertion of a ligand, such as an isocyanide, into a palladium-carbon bond. researchgate.net This step is fundamental to the construction of new chemical bonds. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Table 2: Examples of Palladium-Catalyzed Reactions Involving Isocyanide-Related Functionalities

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Cross-coupling of azides and isocyanides | Aryl/alkyl azides, Isocyanides | Palladium catalyst | Unsymmetrical carbodiimides | rsc.org |

| Cross-coupling of diazo compounds and isocyanides | Diazo compounds, Isocyanides | Palladium(II) catalyst | Ketenimines | researchgate.net |

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful tool for the functionalization of isocyanates, including the sterically hindered this compound. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

A dual-catalyst system involving nickel and a photoredox catalyst enables the amidation of alkylsilicates with aryl or alkyl isocyanates. google.compatsnap.com This method is notable for its mild reaction conditions and for proceeding without a stoichiometric reductant. google.compatsnap.com The reaction demonstrates a broad substrate scope, and significantly, the steric hindrance of the isocyanate does not appear to be a limiting factor. google.com

Research has shown that even the highly sterically demanding this compound can participate effectively in this transformation, affording the corresponding amide product in good yield. google.com In a study exploring the scope of the isocyanate coupling partner, this compound (referred to as 2h in the study) provided a comparable yield to less hindered isocyanates, highlighting the reaction's robustness. google.com This is particularly valuable as conventional methods, such as the acylation of amines or isocyanate alkylation with organometallic reagents, may be less effective with such bulky substrates. google.com

Table 1: Nickel/Photoredox-Catalyzed Amidation of Isocyanates This table is based on data presented in the referenced study and highlights the performance of the sterically hindered isocyanate.

| Isocyanate Substrate | Product | Yield (%) |

| Primary Alkyl Isocyanate (2a) | Corresponding Amide | ~70-80 |

| Secondary Alkyl Isocyanate (2b) | Corresponding Amide | ~70-80 |

| Tertiary Alkyl Isocyanate (2c) | Corresponding Amide | ~70-80 |

| This compound (2h) | Corresponding Amide | ~70-80 |

| Aromatic Isocyanate (2n) | Corresponding Amide | ~70-80 |

| Data derived from qualitative descriptions of comparable yields in the source material. google.com |

A key step in many nickel-catalyzed cross-coupling reactions is the oxidative addition of a substrate to a low-valent nickel center. worktribe.combdmaee.net In the context of the nickel/photoredox-catalyzed amidation, experimental observations support the formation of a nickel-isocyanate adduct. google.compatsnap.com

Specifically, when a Ni(0) source, such as Ni(COD)₂, is mixed with a phenanthroline ligand and this compound, rapid changes are observed via NMR and IR spectroscopy. google.com These changes, including the disappearance of the isocyanate signal and the appearance of a new carbonyl peak, are indicative of an oxidative addition intermediate. google.com The formation of this type of intermediate is crucial as it precedes the subsequent steps in the catalytic cycle that lead to the final amide product. google.com The ability to form such intermediates even with the bulky 2,6-diisopropylphenyl group underscores the reactivity of the nickel catalyst. google.com

Copper-Catalyzed Reactions

Copper catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, offer a distinct reactivity profile for isocyanate transformations.

The selective reduction of isocyanates to formamide (B127407) derivatives is a challenging transformation, as over-reduction to methylamines is a common side reaction. A copper(I)-catalyzed hydroboration using pinacolborane (pinBH) has been developed that selectively produces N-borylformamides. acs.org The catalyst system, (IPr)CuOtBu (where IPr is an NHC ligand), is effective for a range of aryl and alkyl isocyanates. acs.org

The reaction is particularly successful with electron-rich aryl isocyanates. For the very bulky this compound, the reaction required heating at 80 °C for 16 hours but resulted in an excellent 94% NMR yield of the corresponding boraformamide product. acs.org This demonstrates the catalyst's ability to accommodate sterically demanding substrates. Mechanistic studies suggest the reaction proceeds via the insertion of the isocyanate into a copper(I) hydride intermediate. acs.org

Table 2: (IPr)CuOtBu-Catalyzed Hydroboration of Selected Isocyanates This table presents data for the hydroboration reaction, including the specific result for this compound.

| Isocyanate Substrate | Conditions | Product | Yield (NMR %) |

| Phenyl Isocyanate (PhNCO) | 30 min | pinBN(Ph)C(O)H | >98 |

| This compound | 80 °C, 16 h | pinBN(Dipp)C(O)H | 94 |

| 1,4-Diisocyanatobenzene | Not specified | Dihydroborated product | 71 |

| 4-Trifluoromethylphenyl Isocyanate | Not specified | Boraformamide | Limited Conversion |

| Data extracted from the referenced scientific publication. acs.org |

Iron-Catalyzed Hydroamination

Iron, as an earth-abundant and low-cost metal, is an attractive choice for developing sustainable catalytic processes. A two-coordinate iron(II) m-terphenyl (B1677559) complex, (2,6-Mes₂C₆H₃)₂Fe, has been reported as an effective precatalyst for the hydroamination of isocyanates. worktribe.comcore.ac.uktib-chemicals.com This reaction involves the addition of an N-H bond from a primary or secondary amine across the C=N bond of the isocyanate to form urea (B33335) derivatives. core.ac.uk

The reaction conditions can be modified to selectively produce either ureas (mono-insertion products) or biurets (di-insertion products). core.ac.uktib-chemicals.com For instance, conducting the reaction in THF tends to favor the formation of the mono-insertion urea product. core.ac.uk While the studies demonstrate the hydroamination of various isocyanates and a broad scope of amine nucleophiles, specific examples involving this compound as the substrate were not detailed in the provided research abstracts. worktribe.comcore.ac.uktib-chemicals.com The research focused more on the scope of the amine and the formation of multi-insertion products with less hindered isocyanates like phenyl isocyanate. core.ac.uk

Zinc-Catalyzed Processes

Zinc-based catalysts are widely used in polymer chemistry, particularly for the production of polyurethanes from isocyanates and polyols. google.comnih.gov These catalysts, such as zinc octoate, are valued for being less toxic and more environmentally friendly alternatives to traditional organotin catalysts. acs.orgnih.gov The catalytic action of zinc involves coordination to the isocyanate group, which activates it for nucleophilic attack by a hydroxyl group. acs.org

Zinc catalysts are generally suitable for reactions with aromatic isocyanates. nih.gov However, their reactivity can be limited with particularly bulky isocyanates. acs.org While research has explored zinc-anilide complexes featuring a 2,6-diisopropylphenyl group on the nitrogen for catalytic hydrogenation, the direct catalytic transformation of this compound using zinc catalysts is not specifically detailed in the provided search results. The general principles suggest that while zinc catalysts are a staple in isocyanate chemistry, their efficiency may be attenuated when faced with the significant steric hindrance of the 2,6-diisopropylphenyl substituent. acs.org

Copolymerization of Epoxides and CO2 using β-Diiminate Zinc Catalysts

The alternating copolymerization of carbon dioxide (CO2) and epoxides to produce polycarbonates is a significant area of green chemistry. Zinc complexes featuring β-diiminate (BDI) ligands have been identified as effective catalysts for this transformation. Specifically, a BDI ligand substituted with 2,6-diisopropylphenyl groups, namely (BDI-1) where BDI-1 is 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene, has been utilized in these catalytic systems. Current time information in Bangalore, IN.d-nb.info

Studies on the copolymerization of cyclohexene (B86901) oxide (CHO) and CO2 using various (BDI)ZnOAc complexes have provided insights into the reaction mechanism. The kinetics of the polymerization show a first-order dependence on the concentration of the epoxide and no dependence on the CO2 pressure. Current time information in Bangalore, IN.d-nb.info However, the order in the total zinc concentration ([Zn]tot) varies depending on the substituents on the BDI ligand. For the catalyst with 2,6-diisopropylphenyl groups, [(BDI-1)ZnOAc], the reaction order in zinc was found to be 1.73 ± 0.06. Current time information in Bangalore, IN.d-nb.info This non-integer order suggests a complex, bimetallic mechanism for the epoxide ring-opening event, where two zinc complexes are proposed to be in the transition state. Current time information in Bangalore, IN.

In contrast, the related catalyst with less bulky 2,6-diethylphenyl groups, [(BDI-2)ZnOAc], exhibited a first-order dependence on the zinc concentration. Current time information in Bangalore, IN.d-nb.info This highlights the significant impact of the steric properties of the N-aryl substituents on the catalytic behavior.

Table 1: Kinetic Data for CHO/CO2 Copolymerization by (BDI)ZnOAc Catalysts

| Catalyst | N-Aryl Substituent | Order in [CHO] | Order in [CO2] | Order in [Zn]tot | Reference |

|---|---|---|---|---|---|

| [(BDI-1)ZnOAc] | 2,6-diisopropylphenyl | 1 | 0 | 1.73 ± 0.06 | Current time information in Bangalore, IN.d-nb.info |

| [(BDI-2)ZnOAc] | 2,6-diethylphenyl | 1 | 0 | 1.02 ± 0.03 | Current time information in Bangalore, IN.d-nb.info |

Furthermore, C1-symmetric β-diiminate zinc catalysts have been designed for the enantioselective copolymerization of CO2 with alicyclic meso epoxides, leading to highly isotactic polycarbonates. sigmaaldrich.com This demonstrates the versatility of these catalyst systems, where tuning the ligand architecture, including the use of bulky groups like 2,6-diisopropylphenyl, is crucial for achieving high selectivity and activity.

Hydrophosphination Reactions

Hydrophosphination, the addition of a P-H bond across an unsaturated C=N or C=O bond, is an atom-economical method for synthesizing organophosphorus compounds. The reaction of isocyanates with phosphines or phosphine (B1218219) oxides yields phosphanylcarboxamides or phosphinylcarboxamides, respectively. While this reaction is well-established for a variety of isocyanates, including phenylisocyanate, specific studies detailing the hydrophosphination of this compound were not identified in the surveyed literature. d-nb.inforesearchgate.netacs.org

The general reactivity of isocyanates suggests that this compound would undergo this transformation. Catalytic systems for the hydrophosphination of other isocyanates have been developed using d-block, f-block, and main group metal complexes. d-nb.info For instance, antimony phosphanides bearing the bulky 2,6-diisopropylphenyl (Dipp) group on the ligand have been shown to catalytically convert phenylisocyanate. d-nb.info Additionally, catalyst-free methods for the hydrophosphinylation of various isocyanates with secondary phosphine oxides have been reported to proceed efficiently. acs.org A proposed general mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the isocyanate, followed by proton transfer from the phosphorus to the nitrogen atom.

Gold(I) Complex Chemistry

The use of N-heterocyclic carbene (NHC) ligands has been pivotal in the development of gold chemistry. The sterically demanding 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) ligand is frequently used to stabilize linear, two-coordinate gold(I) complexes, which are valuable as catalysts and synthons. nih.gov

Ligand Metathesis with N-Heterocyclic Carbenes

A key reaction in the synthesis of novel gold(I) complexes is ligand metathesis. An example directly relevant to this compound involves the synthesis of an isocyanato-gold(I) complex. The complex 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I), or [(IPr)Au(NCO)], was synthesized via ligand metathesis from (IPr)AuCl and sodium cyanate (B1221674) in anhydrous tetrahydrofuran. nih.gov

X-ray crystallographic analysis of the product confirmed that the cyanate anion coordinates to the gold center through the nitrogen atom, forming an isocyanate complex rather than a cyanate (O-bound) complex. The molecule exhibits a nearly linear C-Au-N geometry, which is characteristic of two-coordinate Au(I) complexes stabilized by NHC ligands. nih.gov

Table 2: Selected Bond Lengths and Angles for [(IPr)Au(NCO)]

| Parameter | Value | Reference |

|---|---|---|

| Au—C (carbene) | 1.963 (2) Å | nih.gov |

| Au—N (isocyanate) | 1.999 (2) Å | nih.gov |

| N—C (isocyanate) | 1.130 (3) Å | nih.gov |

| C—O (isocyanate) | 1.210 (3) Å | nih.gov |

| C—Au—N Angle | 178.14 (11)° | nih.gov |

| Au—N—C Angle | 173.8 (2)° | nih.gov |

This synthesis demonstrates a successful ligand exchange reaction to incorporate an isocyanate ligand, derived conceptually from the parent isocyanic acid, onto a sterically encumbered gold(I) center.

Photocatalysis and Electrocatalysis in this compound Systems

A review of the scientific literature did not yield specific examples of photocatalytic or electrocatalytic systems directly involving this compound as a substrate or a key ligand component for such applications. While photocatalysis and electrocatalysis are broad fields with numerous applications, their application to the specific transformations of this compound has not been reported in the surveyed research.

Polymer Chemistry and Materials Science Applications of 2,6 Diisopropylphenyl Isocyanate

Role of 2,6-Diisopropylphenyl Isocyanate in Polymer Synthesis

A novel and significant application of this compound (iPr-NCO) is its use as an initiator in the synthesis of well-defined polyamides. researchgate.netacs.org This method represents a modification of the Sequential Self-Repetitive Reaction (SSRR) and allows for unprecedented control over the polymer's molecular characteristics. researchgate.net

In a newly developed polyamide synthesis strategy, a small quantity of a hindered isocyanate, such as this compound, or a hindered carbodiimide (B86325) like N,N'-bis(2,6-diisopropylphenyl)carbodiimide (iPr-CDI), is introduced as an initiator. acs.org This is followed by the simultaneous addition of diisocyanate and dicarboxylic acid monomers. acs.org

The mechanism deviates significantly from conventional step-growth polymerization. The control over the reaction is primarily attributed to the preferential reaction of the diacid with unhindered polycarbodiimide (poly-CDI) intermediates that form the growing polymer chain, rather than with the hindered carbodiimide at the chain ends. acs.org The formation of a "hindered isocyanate" and subsequently a "new hindered-CDI" at the terminal position of the growing amide chains in each SSRR cycle effectively directs the incoming acid monomer to react with the unhindered sites within the polymer backbone. acs.org This controlled insertion facilitates a unique chain-growth mechanism. researchgate.net

A key advantage of using this compound as an initiator in this modified SSRR process is the ability to produce polyamides with narrow molecular weight distributions. acs.org The dispersity (Đ), a measure of the uniformity of polymer chain lengths, can be reduced to a range of 1.2–1.4. acs.org This is substantially lower than the dispersity of greater than 2.5 typically observed in regular SSRR reactions, indicating a much more uniform and well-defined polymer product. acs.org This level of control is crucial for developing tailor-made polyamides with specific and predictable properties. acs.org

Table 1: Comparison of Polyamide Dispersity with Different Synthesis Methods

| Polymerization Method | Initiator | Dispersity (Đ) | Source |

| Regular SSRR | None | >2.5 | acs.org |

| Modified SSRR | This compound or iPr-CDI | 1.2 - 1.4 | acs.org |

This table illustrates the significant improvement in controlling polymer chain length distribution when using a hindered isocyanate initiator.

Polyurethanes are a broad class of polymers formed by the reaction of a polyol (a molecule with multiple alcohol groups) with a di- or poly-isocyanate. The reaction forms the characteristic urethane (B1682113) linkage. The most commonly used aromatic isocyanates for creating polyurethane polymers are diisocyanates such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), as their two isocyanate groups allow them to act as building blocks for the long polymer chains. mdpi.com

This compound is a monofunctional isocyanate, meaning it has only one isocyanate group. nih.govsigmaaldrich.com Consequently, it cannot be used as a primary monomer to build the backbone of a polyurethane chain. Instead, its role in polyurethane chemistry would be as a chain terminator or a modifying agent, where its single reactive group would cap a growing polymer chain, thereby controlling its molecular weight. Its sterically hindered nature could also be exploited for creating specific end-group functionalities.

This compound is a direct precursor for the synthesis of N,N'-bis(2,6-diisopropylphenyl)carbodiimide (iPr-CDI), a sterically hindered carbodiimide with important applications in polymer modification. sigmaaldrich.comgoogle.com Carbodiimides are highly effective as stabilizers in polymers susceptible to hydrolysis, such as polyesters and polyamides. glorisochem.com

The mechanism involves the carbodiimide acting as a scavenger for water and acidic species that would otherwise catalyze the degradation of the polymer's ester or amide linkages. glorisochem.comcarbodiimide.com Specifically, the hindered carbodiimide reacts with carboxylic acid end groups that form during hydrolysis, converting them into stable, non-reactive urea (B33335) derivatives. carbodiimide.com This action prevents the auto-catalytic degradation of the polymer, significantly enhancing its durability and service life, especially at elevated processing temperatures. glorisochem.com This stabilization technique is particularly valuable for materials like PET (polyethylene terephthalate), PBT (polybutylene terephthalate), and certain polyurethanes. glorisochem.com

Polyamide Synthesis Initiated by Hindered Isocyanates

Development of Advanced Polymeric Materials Utilizing this compound

The specific chemical functionalities offered by this compound and its derivatives are instrumental in the development of advanced polymeric materials. The ability to synthesize polyamides with precisely controlled molecular weights and narrow dispersities, as described in the modified SSRR method, is a prime example of creating tailored, high-performance polymers. acs.org Such well-defined polymers exhibit more consistent and predictable physical and mechanical properties.

Furthermore, the use of its carbodiimide derivative to enhance the hydrolytic stability of common polymers like polyesters and polyamides leads to the creation of more robust and durable materials. google.com By preventing premature degradation, these stabilized polymers can be used in more demanding applications with longer lifespans, contributing to the field of advanced, high-durability plastics. carbodiimide.com

Tailored Polyamides for Specific Applications

A significant application of this compound is in the synthesis of well-defined polyamides with tailored molecular weight distributions. Traditional methods for producing polyamides from diisocyanates and dicarboxylic acids often result in broad molecular weight distributions, which can limit the material's performance in high-precision applications.

Recent research has demonstrated a novel polycondensation strategy that utilizes this compound as a key initiator. acs.org In this method, a small quantity of a hindered carbodiimide, such as N,N′-bis(2,6-diisopropylphenyl)carbodiimide (iPr-CDI), or a hindered isocyanate like this compound itself, is introduced to initiate the polymerization of diisocyanates and diacids. acs.org This approach, known as a modified sequential self-repetitive reaction (SSRR), yields polyamides with significantly narrower molecular weight distributions (dispersity values of 1.2–1.4) compared to standard methods (dispersity >2.5). acs.org

The controlled nature of this polymerization is attributed to the steric hindrance provided by the 2,6-diisopropylphenyl groups. This bulkiness influences the reaction pathway, favoring a more uniform growth of polymer chains. acs.org This level of control allows for the production of "tailor-made" polyamides, where the molecular architecture is precisely managed to achieve desired physical and mechanical properties for specific, high-performance applications. acs.org

Functional Polymers with Tunable Properties

The steric bulk of the 2,6-diisopropylphenyl group is a key feature that allows for the creation of functional polymers with tunable properties. By incorporating this compound into polymer backbones, chemists can influence chain packing, solubility, and thermal characteristics.

In the context of the polyamide synthesis described previously, the hindered isocyanate plays a crucial role in dictating the polymer's final properties. The presence of the bulky diisopropylphenyl groups at the chain terminals during polymerization directs the addition of monomers to less hindered sites, leading to a more controlled and uniform polymer structure. acs.org This control over the microstructure is a powerful tool for tuning the macroscopic properties of the resulting material. For instance, altering the concentration of the hindered isocyanate initiator can modulate the molecular weight and its distribution, thereby fine-tuning properties such as melt viscosity, tensile strength, and flexibility to meet the demands of advanced applications.

The introduction of such bulky side groups can also enhance the solubility of otherwise rigid polymers in organic solvents, which is a significant advantage for processing and characterization. ncl.res.in This improved processability opens up possibilities for creating films, fibers, and coatings with specific functionalities. ncl.res.in

Degradation and Environmental Aspects of this compound in Polymeric Systems

The stability and environmental impact of polymers are critical considerations. The degradation of polymers containing this compound, particularly under thermal stress, and their subsequent environmental fate are important areas of study.

Thermal Degradation Products of Polycarbodiimides

Polycarbodiimides are a class of polymers that can be synthesized from diisocyanates. When additives containing polycarbodiimides derived from isocyanates are used in thermoplastic products and subjected to high temperatures, they can degrade and release the original isocyanate monomers.

A study investigating the thermal degradation of a polycarbodiimide additive in an industrial setting found that this compound (DIPPI) was emitted when the material was heated to approximately 270°C during an extrusion process. researchgate.net This indicates that under conditions of thermal stress, polymers incorporating this isocyanate can revert to their monomeric form, which can then be released into the surrounding environment.

Air sampling conducted at the workplace revealed the presence of airborne this compound. The concentrations measured provide insight into potential occupational exposures resulting from the thermal degradation of these polymeric materials. researchgate.net

| Sampling Location | Concentration Range (µg/m³) | Sampling Duration (minutes) |

|---|---|---|

| Workplace Atmosphere (General) | 4.6 - 150 | 128 - 185 |

| Emission Source (Ambient) | 130 - 150 | Not Specified |

Environmental Fate and Potential Exposure

The environmental fate of polymers and their degradation products is a complex issue. For polymers derived from this compound, the primary concern for environmental exposure stems from the potential release of the isocyanate monomer, especially through degradation processes like thermal decomposition. researchgate.netnih.gov

Once in the environment, the fate of a polymer is governed by factors such as its molecular weight, solubility, and susceptibility to abiotic and biotic degradation. whiterose.ac.uk High molecular weight polymers generally have low bioavailability. However, degradation can lead to the formation of lower molecular weight fragments and the leaching of unreacted monomers or additives, which may be more mobile and bioavailable. whiterose.ac.uk

Organometallic and Supramolecular Chemistry Involving 2,6 Diisopropylphenyl Isocyanate Derivatives

Ligand Design and Coordination Chemistry with 2,6-Diisopropylphenyl Moieties

The 2,6-diisopropylphenyl group is a favored substituent in modern ligand design due to its significant steric bulk. This bulk can create a protective pocket around a metal center, preventing unwanted side reactions, promoting specific coordination geometries, and enhancing the stability of reactive species.

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. researchgate.net Among the most successful are those bearing bulky N-aryl substituents, such as the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr). The precursors to these ligands, such as IPr·HCl, are synthesized from 1,4-diaryl-1,4-diazabutadienes, which are in turn derived from the corresponding aniline (B41778) (2,6-diisopropylaniline). researchgate.net

The Dipp groups on the nitrogen atoms of the NHC provide significant steric shielding to the coordinated metal center. This feature is crucial for stabilizing catalytic intermediates and promoting high activity and selectivity in a wide range of chemical transformations, including cross-coupling reactions and olefin metathesis. researchgate.netresearchgate.net NHCs are known to be strong σ-donors, forming robust bonds with transition metals, a property that is complemented by the steric influence of the Dipp substituents. researchgate.net

Table 1: Prominent NHC Ligands with 2,6-Diisopropylphenyl Substituents

| Ligand Abbreviation | Full Name | Key Feature |

|---|---|---|

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Highly effective in catalysis due to steric bulk and strong σ-donation. |

Diazenecarboxamide ligands containing the 2,6-diisopropylphenyl group can be synthesized directly from 2,6-diisopropylphenyl isocyanate. scielo.br The synthesis involves the reaction of the isocyanate with a substituted hydrazine to form a semicarbazide intermediate. Subsequent oxidation, for instance with N-bromosuccinimide (NBS) in the presence of pyridine, yields the target diazenecarboxamide. scielo.br

This synthetic route has been used to prepare ligands such as N-(2,6-diisopropylphenyl)-2-phenyldiazenecarboxamide and N-(2,6-diisopropylphenyl)-2-(perfluorophenyl)diazenecarboxamide. scielo.br These molecules are of interest in coordination chemistry as they possess multiple potential donor sites (N,N and N,O), making them versatile candidates for creating novel metal complexes. scielo.br

Table 2: Synthesis of Dipp-containing Diazenecarboxamide Ligands

| Starting Materials | Intermediate | Final Product Example |

|---|---|---|

| This compound, Phenylhydrazine | 1,4-disubstituted semicarbazide | N-(2,6-diisopropylphenyl)-2-phenyldiazenecarboxamide |

The formation of squaramidinate ligands can occur through the reductive coupling of four isocyanide molecules around a metal center. Research into this area has highlighted the critical role of steric hindrance. For example, the reaction of bis(mesitylene)niobium(0) with the less sterically demanding 2,6-dimethylphenyl isocyanide (CNXyl) leads to the formation of a dimeric niobium(I) complex bridged by a tetraarylsquaramidinate(2-) ligand, [cyclo-C₄N₄Ar₄]²⁻. nih.govumn.edu This process involves the oxidation of niobium(0) to niobium(I) and the coupling of two isocyanide units per niobium atom. nih.govumn.edu

In stark contrast, the reaction with the more crowded 2,6-diisopropylphenyl isocyanide (CNDipp) does not yield a squaramidinate complex. Instead, it produces a paramagnetic monomeric complex, hexakis(2,6-diisopropylphenyl isocyanide)niobium(0). nih.govumn.edu The significant steric bulk of the Dipp groups prevents the necessary reductive coupling of the isocyanide ligands at the metal center, demonstrating how substituent size dictates the reaction pathway and the final ligand structure.

Synthesis and Reactivity of Metal Complexes with this compound Ligands

This compound is a key reagent for synthesizing metal-imido complexes through deoxygenation reactions. Furthermore, its corresponding isocyanide derivative is a valuable ligand for stabilizing metals in low oxidation states.

This compound is utilized in the preparation of high-valent organometallic imido complexes. sigmaaldrich.com Specifically, it serves as an oxygen-abstracting agent in reactions with metal-oxo compounds. The treatment of methyltrioxorhenium(VII), CH₃ReO₃, with this compound results in a sequential deoxygenation process via decarboxylation (loss of CO₂), yielding mono- and dinuclear methylrhenium(VII) imido complexes. sigmaaldrich.com This reaction provides a direct route to compounds containing the Re=N-Dipp moiety. The stoichiometry of the isocyanate determines the degree of imido substitution, leading to products such as CH₃ReO(NDipp)₂ and CH₃Re(NDipp)₃.

The isocyanide analogue of the isocyanate, 2,6-diisopropylphenyl isocyanide (CNDipp), is a crucial ligand in the chemistry of low-valent niobium. The reaction of bis(mesitylene)niobium(0) with the sterically demanding CNDipp affords the paramagnetic, monomeric complex hexakis(2,6-diisopropylphenyl isocyanide)niobium(0), [Nb(CNDipp)₆]. nih.govumn.edu This compound is noteworthy as the first zero-valent niobium isocyanide analogue of the highly unstable hexacarbonylniobium(0), Nb(CO)₆, which has only been observed in an argon matrix at extremely low temperatures. nih.gov The steric bulk of the six CNDipp ligands is essential for kinetically stabilizing the Nb(0) center. Additionally, CNDipp has been used in insertion chemistry to functionalize C-F bonds that have been activated by a niobium(III) imido complex. nih.gov

Table 3: Summary of Compound Names

| Abbreviation / Number | Chemical Name |

| Dipp | 2,6-diisopropylphenyl |

| IPr | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene |

| SIPr | 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene |

| IPr·HCl | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride |

| NBS | N-bromosuccinimide |

| CNXyl | 2,6-dimethylphenyl isocyanide |

| CNDipp | 2,6-diisopropylphenyl isocyanide |

| CH₃ReO₃ | Methyltrioxorhenium(VII) |

| [Nb(CNDipp)₆] | hexakis(2,6-diisopropylphenyl isocyanide)niobium(0) |

Gold(I) Isocyanato Complexes

The chemistry of gold(I) complexes has been explored with ligands derived from this compound. A notable example is the synthesis and characterization of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I). This complex was synthesized via a ligand metathesis reaction between [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate (B1221674) in anhydrous tetrahydrofuran researchgate.net.

The resulting complex, [Au(NCO)(C27H36N2)], features a central gold(I) atom that is di-coordinated. The gold atom is bonded to a bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), and an isocyanate ligand, which coordinates through the nitrogen atom (NCO) researchgate.net. X-ray crystallography revealed a linear C—Au—NCO arrangement researchgate.net. This coordination geometry is typical for Au(I) complexes, which are often dicoordinate and linear, stabilized both sterically and electronically by the NHC ligand nih.gov.

The crystal structure of the complex was determined to be in the orthorhombic space group P212121. The packing of these neutral complexes in the solid state is stabilized by C—H⋯O hydrogen bonds researchgate.net.

Detailed bond lengths and angles provide insight into the molecular geometry of the complex.

Table 1: Selected Crystallographic and Bonding Parameters for [Au(NCO)(C27H36N2)]

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Au—C Bond Length | 1.963 (2) Å |

| Au—N Bond Length | 1.999 (2) Å |

Data sourced from researchgate.net

Supramolecular Assemblies and Architectures Utilizing this compound Scaffolds

Rotaxane Synthesis

Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell" shaped component threaded through a macrocycle. The bulky ends of the dumbbell, known as "stoppers," prevent the dissociation of the macrocycle. The synthesis of these structures often relies on noncovalent interactions to pre-organize the components before the final covalent bond formation that traps the macrocycle nih.gov. Common synthetic strategies include capping, clipping, and slippage methods.

The bulky and sterically demanding nature of the 2,6-diisopropylphenyl group makes it a suitable candidate for use as a stopper in rotaxane synthesis. However, a review of the available literature did not yield specific examples of rotaxanes synthesized using this compound or its direct derivatives as a primary component. The development of rotaxane synthesis often involves multicomponent reactions where a thread, macrocycle-forming units, and stoppers are combined nih.gov. While isocyanates can be used to form linkages in such assemblies, the specific use of the this compound scaffold in this context is not detailed in the surveyed research. The synthesis of rotaxanes is a significant area of supramolecular chemistry, with applications in molecular machinery and materials science rsc.orgresearchgate.net.

Intermolecular Interactions in Solid-State Structures

The solid-state packing and resulting crystal architecture of molecules containing the 2,6-diisopropylphenyl group are significantly influenced by various intermolecular interactions. The bulky diisopropylphenyl groups play a crucial role in dictating the steric environment around the core of the molecule, which in turn governs the packing efficiency and the nature of the non-covalent interactions.

In the solid-state structure of the gold(I) isocyanato complex mentioned previously, [Au(NCO)(C27H36N2)], the crystal packing is consolidated by C—H⋯O hydrogen bonds researchgate.net. These weak hydrogen bonds, while individually not strong, collectively contribute to the stability of the crystal lattice.

In other crystalline structures containing the 2,6-diisopropylphenyl moiety, intermolecular distances suggest the presence of van der Waals forces and potentially other weak non-covalent interactions. For example, in the crystal structure of a diethylamine (B46881) adduct of a cyclic(alkyl)(amino)carbene bearing a 2,6-diisopropylphenyl group, the packing arrangement shows specific orientations of neighboring molecules. The methylene (B1212753) group of a cyclohexyl ring is oriented towards the aryl ring of an adjacent molecule's 2,6-diisopropylphenyl group researchgate.net. Furthermore, close contacts between hydrogen atoms on adjacent molecules are observed, indicating the importance of close packing and steric hindrance in determining the final solid-state structure researchgate.net.

The analysis of intermolecular interactions is fundamental to crystal engineering, as these forces determine the molecular packing and, consequently, the material's properties nih.gov. The tilting of phenyl groups and other conformational adjustments are often observed in crystal structures to optimize packing and satisfy intermolecular interactions chemicalbook.com.

Spectroscopic and Analytical Characterization in 2,6 Diisopropylphenyl Isocyanate Research

Advanced NMR Spectroscopic Techniques (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2,6-diisopropylphenyl isocyanate and its derivatives. ¹H and ¹³C NMR are fundamental in mapping the carbon-hydrogen framework, while ³¹P NMR is invaluable for studying reactions involving phosphorus-containing reagents.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. In this compound, the bulky diisopropylphenyl group gives rise to characteristic signals that can be used for identification and to monitor its incorporation into larger molecules. For instance, in the ¹³C NMR spectrum of poly(ether)urethanes, the chemical shifts of the unique carbons can unambiguously identify the diisocyanate used in the synthesis. dtic.mil The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR (up to 12 ppm), which minimizes signal overlap and allows for the distinct identification of nearly every carbon atom in a molecule. libretexts.org Factors such as electronegativity of adjacent atoms and hybridization state significantly influence the chemical shifts. libretexts.org

In the study of a diethylamine (B46881) adduct of a cyclic(alkyl)(amino)carbene (CAAC) derived from a 2,6-diisopropylphenyl-containing precursor, both ¹H and ¹³C NMR spectroscopy were essential for characterizing the final product. chapman.educhapman.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Functional Group | Chemical Shift Range (ppm) |

|---|---|

| Alkanes (CH₃, CH₂, CH) | 0 - 60 |

| Alkynes (-C≡C-) | 70 - 100 |

| Alkenes (>C=C<) | 110 - 150 |

| Aromatic (>C=C<) | 110 - 135 |

| Isocyanates (-N=C=O) | 115 - 135 |

| Esters (-C(=O)OR) | 155 - 175 |

| Ketones (>C=O) | 160 - 200 |

Data sourced from general ¹³C NMR chemical shift tables. science-and-fun.de

³¹P NMR: Phosphorus-31 (³¹P) NMR spectroscopy is a powerful tool for investigating reactions where this compound interacts with phosphorus-containing compounds. researchgate.net With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR provides clear and sensitive detection of phosphorus-containing species. mdpi.com This technique is particularly useful for monitoring the progress of reactions, identifying intermediates, and determining the structure of final products in organophosphorus chemistry. researchgate.net For example, in the phosphine-catalyzed cyclo-oligomerization of isocyanates, in situ ³¹P NMR was used to observe and characterize key catalytic intermediates. elte.hu The technique can provide quantitative information about the components of a mixture, although care must be taken due to potential variations in nuclear Overhauser effect (NOE) enhancements and relaxation times. researchgate.nethuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is particularly effective for monitoring reactions involving isocyanates due to the strong and characteristic absorption band of the isocyanate (-N=C=O) group.

The IR spectrum of this compound is dominated by a sharp, intense absorption peak for the asymmetric stretching vibration of the -N=C=O group, which typically appears around 2270 cm⁻¹. researchgate.net The presence or disappearance of this peak is a clear indicator of the consumption of the isocyanate during a reaction, for example, in the formation of urethanes. When the isocyanate reacts, this peak vanishes and new peaks corresponding to the newly formed functional group, such as the N-H stretching and C=O stretching of a urethane (B1682113) linkage, appear in the spectrum. researchgate.netresearchgate.net

In situ IR spectroscopy, often using attenuated total reflectance (ATR) probes, allows for real-time monitoring of reaction kinetics. researchgate.net This has been applied to study the cyclo-oligomerization of alkyl isocyanates, providing direct evidence for the formation and consumption of intermediates. elte.hu

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) in Urethane | Stretch | ~1700 - 1740 |

| C-N in Amide | Stretch | ~1240 |

Data compiled from various spectroscopic sources. researchgate.net

Mass Spectrometry Techniques (e.g., HPLC-MS for degradation products)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of compounds, elucidate their structure through fragmentation patterns, and quantify their presence in a mixture.

For this compound, GC-MS analysis reveals a top peak at m/z 188, a second highest at m/z 146, and a third at m/z 203, which corresponds to the molecular ion. nih.gov The fragmentation pattern provides a fingerprint for the identification of the compound.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of complex mixtures, including the degradation products of isocyanates. irsst.qc.ca Since isocyanates are highly reactive, they are often derivatized before analysis to form stable compounds. irsst.qc.ca HPLC-MS/MS (tandem mass spectrometry) provides even greater specificity and is used for the structural elucidation of thermal degradation products of isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI). irsst.qc.ca This approach is crucial for identifying potentially harmful compounds released during the thermal decomposition of polyurethane materials. irsst.qc.caresearchgate.net The analysis of degradation products is important for understanding the stability and potential environmental or health impacts of materials derived from isocyanates. ekb.eg

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable crystal of this compound itself can be challenging, the structures of its crystalline derivatives provide invaluable insight into its bonding and steric properties.

For example, the crystal structure of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I) was determined by X-ray crystallography. nih.gov This analysis confirmed the coordination of the isocyanate group to the gold center through the nitrogen atom and revealed a linear C-Au-N-C-O arrangement. nih.gov The bulky 2,6-diisopropylphenyl groups on the N-heterocyclic carbene ligand were shown to effectively shield the gold center, preventing intermolecular aurophilic interactions. nih.gov Similarly, the crystal structure of a diethylamine adduct of a cyclic(alkyl)(amino)carbene featuring a 2,6-diisopropylphenyl substituent was elucidated, providing detailed information on bond angles and conformations within the molecule. chapman.educhapman.edu

Interactive Data Table: Example Crystallographic Data for an Au(I)-Isocyanate Complex

| Parameter | Value | Reference |

|---|---|---|

| Compound | [Au(NCO)(C₂₇H₃₆N₂)] | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Au—C distance (Å) | 1.963 (2) | nih.gov |

| Au—N distance (Å) | 1.999 (2) | nih.gov |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The purity of this compound is often specified as >97.0% (GC), indicating that this is a standard method for quality control. tcichemicals.com In GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components. jksoeh.org